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Compound of Interest

Compound Name:
6-Chloro-2,3-dihydrobenzofuran-2-

carboxylic acid

CAS No.: 26018-49-5

Cat. No.: B3024744

Get Quote

Executive Summary
This guide provides a technical analysis of the infrared (IR) spectral characteristics of the

carboxylic acid group (-COOH) attached to the benzofuran ring system, specifically at the C2

position. Designed for medicinal chemists and analytical scientists, this document moves

beyond basic peak assignment to explore the electronic coupling between the heterocyclic core

and the carboxyl moiety.

Key Takeaway: The benzofuran-2-carboxylic acid signature is defined by a conjugated carbonyl

stretch (typically 1680–1700 cm⁻¹) indistinguishable from benzoic acid by frequency alone, but

uniquely identifiable when coupled with the furan ring's C-O-C skeletal vibrations (~1250 cm⁻¹)

and specific aromatic ring breathing modes.

Mechanistic Basis: Electronic Coupling
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To interpret the spectrum accurately, one must understand the electronic environment. The -

COOH group at the C2 position of benzofuran is not isolated; it is heavily influenced by the

aromaticity and the heteroatom of the ring.

Conjugation Effect (+M): The C2=C3 double bond of the furan ring is conjugated with the

carbonyl group. This delocalization reduces the double-bond character of the C=O bond,

lowering its force constant and frequency compared to aliphatic acids (which appear >1710

cm⁻¹).[1]

Inductive Effect (-I): The oxygen atom within the benzofuran ring is electronegative. It exerts

an electron-withdrawing inductive effect through the sigma framework, which tends to

shorten the C=O bond and increase the frequency.

Net Result: The conjugation effect dominates, placing the C=O stretch in the "conjugated

aromatic" region (1680–1700 cm⁻¹), very similar to benzoic acid but often slightly shifted due

to the competing inductive pull of the furan oxygen.

Visualization: Resonance & Inductive Pathways
The following diagram illustrates the competing electronic effects that define the spectral

position of the carbonyl group.
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Caption: Figure 1. Competing electronic effects on the carbonyl stretching frequency. The

resonance effect (+M) dominates, lowering the frequency to the conjugated aromatic range.

Comparative Analysis: Benzofuran vs. Alternatives
The following table contrasts the spectral fingerprint of Benzofuran-2-carboxylic acid with

Benzoic acid (aromatic standard) and Propionic acid (aliphatic control).
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Table 1: Comparative IR Spectral Data

Feature
Benzofuran-2-
carboxylic
Acid

Benzoic Acid
(Aromatic
Control)

Propionic Acid
(Aliphatic
Control)

Structural
Cause

C=O Stretch

(Dimer)

1680 – 1700

cm⁻¹

1680 – 1700

cm⁻¹

1710 – 1725

cm⁻¹

Conjugation with

aromatic ring

lowers frequency

vs. aliphatic.

C=O Stretch

(Monomer)

~1750 – 1760

cm⁻¹

~1750 – 1760

cm⁻¹

~1760 – 1770

cm⁻¹

Loss of H-

bonding

increases bond

order (rarely

seen in solid

state).

O-H Stretch
2500 – 3300

cm⁻¹ (Broad)

2500 – 3300

cm⁻¹ (Broad)

2500 – 3300

cm⁻¹ (Broad)

Strong

intermolecular

Hydrogen

bonding (Dimer

formation).[2]

C-O Stretch

(Acid)

1280 – 1320

cm⁻¹

1280 – 1320

cm⁻¹

~1250 – 1300

cm⁻¹

C-OH single

bond stretch

coupled with O-H

bending.

Ring C-O-C

Stretch

~1250 cm⁻¹ &

~1100 cm⁻¹
Absent Absent

CRITICAL

DIFFERENTIAT

OR: Asymmetric

stretch of the

furan ring

oxygen.

Ring Breathing

(C=C)

~1600, 1580,

1450 cm⁻¹

~1600, 1580,

1450 cm⁻¹
Absent

Aromatic skeletal

vibrations.[3]
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Expert Insight: While the C=O peak alone cannot distinguish benzofuran-2-COOH from benzoic

acid, the presence of the C-O-C ether stretch (from the furan ring) around 1250 cm⁻¹ and 1100

cm⁻¹ provides the necessary confirmation.

Experimental Protocol: Validated Characterization
To ensure reproducibility and distinguish between monomeric and dimeric forms, the following

protocol is recommended.

Method A: Solid State (KBr Pellet) – Recommended for
Routine ID
This method favors the formation of cyclic dimers, producing the characteristic broad O-H band

and lowered C=O frequency.

Preparation: Mix 1–2 mg of the dry benzofuran acid sample with ~100 mg of spectroscopic

grade KBr (dried at 110°C).

Grinding: Grind in an agate mortar until a fine, uniform powder is achieved (prevents

Christiansen effect/scattering).

Compression: Press at 10 tons for 1–2 minutes to form a transparent pellet.

Measurement: Scan from 4000 to 400 cm⁻¹ (Resolution: 4 cm⁻¹, Scans: 16 or 32).

Self-Validation Check:

Pass: C=O peak is strong and sharp at ~1690 cm⁻¹. O-H is broad/centered ~3000 cm⁻¹.

[1][4]

Fail: C=O peak is split or >1720 cm⁻¹ (indicates wet KBr or salt formation). Broad water

peak at 3400 cm⁻¹ obscures the acid O-H.

Method B: Solution Phase (Dilute CCl₄ or CHCl₃) – For H-
Bonding Studies
This method disrupts dimers, revealing the monomeric C=O and sharp O-H stretches.
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Dissolution: Prepare a dilute solution (<0.01 M) in dry CCl₄.

Cell: Use a liquid IR cell with NaCl or CaF₂ windows (path length 0.1–1.0 mm).

Measurement: Subtract the pure solvent background carefully.

Observation: Look for the shift of C=O to ~1750 cm⁻¹ and the appearance of a sharp O-H

peak at ~3500 cm⁻¹.

Decision Logic for Spectral Identification
Use this flowchart to systematically confirm the presence of the benzofuran-2-carboxylic acid

moiety in an unknown sample.
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Start: Unknown Sample Spectrum

1. Check 2500-3300 cm⁻¹
Broad 'U' Shape?

2. Check 1680-1700 cm⁻¹
Strong Sharp Peak?

Yes

Not a Carboxylic Acid

No

3. Check ~1250 cm⁻¹ & ~1100 cm⁻¹
(Furan Ring C-O-C)

Yes (1680-1700)

Likely:
Aliphatic Acid

No (>1710)

4. Check 1500-1600 cm⁻¹
(Aromatic C=C)

Yes

Likely:
Benzoic Acid Derivative

No

Confirmed:
Benzofuran Carboxylic Acid

Yes
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Caption: Figure 2.[5] Step-by-step decision logic for identifying benzofuran-2-carboxylic acid

using IR spectral features.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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